CGP37157

Mitochondrial calcium transport mNCX inhibition NCLX pharmacology

CGP 37157 is the definitive tool for interrogating mitochondrial-specific NCLX (SLC8B1). Unlike KB-R7943—which confounds MCU—CGP 37157 selectively inhibits mitochondrial Na⁺-induced Ca²⁺ efflux without affecting sarcolemmal NCX. Essential for dissecting mNCX from MCU and mPTP in isolated mitochondria and intact cells. Optimize cardioprotection and excitotoxicity studies with this target-specific benzothiazepine.

Molecular Formula C15H11Cl2NOS
Molecular Weight 324.2 g/mol
CAS No. 75450-34-9
Cat. No. B1668498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP37157
CAS75450-34-9
SynonymsCgp 37157;  Cgp-37157;  Cgp37157.
Molecular FormulaC15H11Cl2NOS
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl
InChIInChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19)
InChIKeyKQEPIRKXSUIUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP37157 (CAS 75450-34-9) Mitochondrial Na+/Ca2+ Exchanger Inhibitor | Product Procurement Evidence


CGP37157 (7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one) is a benzothiazepine derivative of clonazepam that functions as a small-molecule inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX/NCLX) . In isolated heart mitochondria, it inhibits Na+-induced Ca2+ release with reported IC50 values of 0.36–0.8 µM, depending on the assay system . Unlike many NCX-targeting tool compounds, CGP37157 is blood-brain barrier permeant and does not inhibit the plasmalemmal Na+/Ca2+ exchanger at concentrations that fully block the mitochondrial isoform, enabling compartment-selective pharmacological interrogation of mitochondrial calcium efflux pathways .

Why CGP37157 Cannot Be Interchanged with Generic NCX Inhibitors | Procurement Rationale


The mitochondrial Na+/Ca2+ exchanger (mNCX/NCLX) and plasmalemmal NCX represent pharmacologically distinct entities that cannot be targeted interchangeably with generic NCX inhibitors [1]. Widely used NCX inhibitors such as KB-R7943 and SEA0400 primarily target plasmalemmal NCX isoforms and exhibit variable off-target effects on mitochondrial calcium transporters that confound experimental interpretation [2]. Critically, KB-R7943 inhibits the mitochondrial Ca2+ uniporter (MCU) rather than mNCX, while SEA0400 demonstrates no detectable effect on mitochondrial Ca2+ handling under both normal and ischemic conditions [3][4]. Consequently, studies requiring selective mNCX inhibition without plasmalemmal NCX interference or MCU off-target activity necessitate CGP37157 specifically—generic substitution with other NCX inhibitors will produce mechanistically divergent results that cannot be normalized across experiments.

CGP37157 Product-Specific Quantitative Differentiation Evidence | Procurement Decision Support


Mitochondrial mNCX Inhibition Potency | IC50 Comparison with Plasmalemmal NCX Inhibitors

CGP37157 inhibits the mitochondrial Na+/Ca2+ exchanger (mNCX) with an IC50 of 0.36 µM in isolated heart mitochondria . By contrast, KB-R7943 does not inhibit the mitochondrial Na+–Ca2+ exchanger but instead inhibits the mitochondrial Ca2+ uniporter (MCU), while SEA0400 exhibits no detectable effect on mitochondrial Ca2+ handling [1][2]. This functional discrimination demonstrates that CGP37157 is the only widely available tool compound among NCX inhibitors that directly targets mNCX-mediated Ca2+ efflux.

Mitochondrial calcium transport mNCX inhibition NCLX pharmacology

Plasmalemmal vs. Mitochondrial NCX Selectivity | Compartment-Specific Pharmacological Discrimination

In a direct head-to-head comparison using H9c2 cardiomyocytes loaded with Ca2+-sensitive fluorescent probes, CGP-37157 inhibited mitochondrial NCX activity (measured as decreased mitochondrial Ca2+ concentration) but did not inhibit plasmalemmal NCX activity (measured as increased cytoplasmic Ca2+ after low-Na+ extracellular solution application) [1]. Conversely, SEA0400 inhibited plasmalemmal NCX but had no effect on mitochondrial NCX. This pharmacological discrimination provides evidence that plasmalemmal and mitochondrial NCX are distinct molecular entities and that CGP37157 is compartment-selective.

NCX isoform selectivity Mitochondrial pharmacology Calcium compartmentalization

Tissue-Specific mNCX Functional Activity | Brain and Heart vs. Liver Mitochondria

CGP37157 blocked Ca2+ efflux from brain and heart mitochondria but had no effect in liver mitochondria [1]. Despite liver expressing NCLX transcript at significantly greater levels than brain or heart, functional mNCX activity was undetectable in liver mitochondria. Replacement of Na+ with Li+ to test NCLX involvement slowed mitochondrial Ca2+ efflux by approximately 70% in responsive tissues [2]. These findings establish tissue-specific applicability constraints for CGP37157 as a pharmacological tool.

Tissue-specific calcium transport Mitochondrial heterogeneity NCLX expression-function disconnect

In Vivo Anti-Arrhythmic Efficacy | Porcine Ischemia-Reperfusion Model

In a porcine model of myocardial ischemia-reperfusion (60 minutes ischemia followed by 2 hours reperfusion), intracoronary administration of CGP-37157 (0.02 mg/kg) before ischemia suppressed ventricular tachyarrhythmias [1]. Treated animals experienced 1.5±1.1 events per pig versus 3.5±1.9 in vehicle controls (p=0.014), representing a 57% reduction. Additionally, cardioversion required fewer defibrillations per episode (2.6±2.3 vs. 6.2±2.1, p=0.006, 58% reduction), and maximal J point depression was attenuated (0.75±0.27 mm vs. 1.75±0.82 mm, p=0.007, 57% reduction). Administration before reperfusion expedited ST-segment resolution, with complete resolution within 30 minutes in 7/8 treated animals versus 1/9 controls (p=0.003).

Cardioprotection Ischemia-reperfusion injury Ventricular arrhythmias

Neuroprotection Efficacy | EC50 in Hippocampal and Chromaffin Cell Models

CGP37157 rescues vulnerable neurons from veratridine-induced death in rat hippocampal slices with an EC50 of 5 µM, associated with mitigation of free radical overproduction and inhibition of p38 MAPK-linked apoptosis [1]. In a parallel chromaffin cell model, CGP37157 provided concentration-dependent cytoprotection against veratridine-elicited cell death with an EC50 of approximately 10 µM; at 20–30 µM, it achieved near 100% cytoprotection [2]. At 30 µM, CGP37157 blocked veratridine-elicited free radical production, mitochondrial depolarization, cytochrome c release, and inhibited Na+ and Ca2+ currents by 50–60% [3].

Neuroprotection Excitotoxicity Calcium overload

CGP37157 Optimal Research Application Scenarios | Procurement Decision Framework


Cardiovascular Ischemia-Reperfusion Arrhythmia Studies

CGP37157 is indicated for in vivo and ex vivo studies investigating mNCX inhibition as an anti-arrhythmic strategy in myocardial ischemia-reperfusion. The compound suppressed ventricular tachyarrhythmias by 57% and reduced defibrillation requirements by 58% in a porcine model (0.02 mg/kg intracoronary), with additional benefit in expediting ST-segment resolution (87.5% vs. 11.1% complete resolution at 30 min, p=0.003) [1]. This evidence positions CGP37157 as the tool compound of choice for preclinical cardioprotection programs evaluating mNCX as a therapeutic target in reperfusion injury.

Neuronal Calcium Overload and Excitotoxicity Models

CGP37157 is appropriate for in vitro and ex vivo neuroprotection studies targeting calcium dyshomeostasis-mediated neuronal death. The compound demonstrates consistent neuroprotective EC50 values of 5 µM (hippocampal slices) to 10 µM (chromaffin cells) against veratridine-induced calcium overload, with near-complete cytoprotection at 20–30 µM [1][2]. Its blood-brain barrier permeability [3] further enables in vivo CNS studies. Researchers should note that CGP37157's mNCX inhibition is brain-specific; the compound does not affect liver mitochondrial Ca2+ efflux, eliminating this tissue as a control or application target .

Compartment-Selective Mitochondrial vs. Plasmalemmal NCX Discrimination

CGP37157 enables pharmacological discrimination between plasmalemmal and mitochondrial NCX activities within the same experimental system. Using H9c2 cardiomyocytes, researchers can employ CGP37157 (mitochondrial NCX inhibitor, no effect on plasmalemmal NCX) and SEA0400 (plasmalemmal NCX inhibitor, no effect on mitochondrial NCX) as orthogonal tool compounds to assign calcium flux changes to specific subcellular compartments [1]. This paired-compound approach is essential for studies requiring mechanistic resolution of compartment-specific calcium signaling pathways.

Brain Mitochondrial Calcium Efflux and NCLX Functional Studies

CGP37157 is the standard pharmacological tool for probing NCLX/mNCX function in brain mitochondria. In isolated brain mitochondria, CGP37157 completely blocks Na+-dependent Ca2+ efflux, whereas in liver mitochondria it has no effect despite higher NCLX transcript levels [1]. This tissue-specific functional activity—combined with the observation that Li+ substitution slows efflux by ~70% in responsive tissues—makes CGP37157 essential for studies examining the disconnect between NCLX expression and functional mNCX activity across different organ systems. Researchers should limit procurement to brain and heart applications and avoid liver mitochondrial studies with this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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